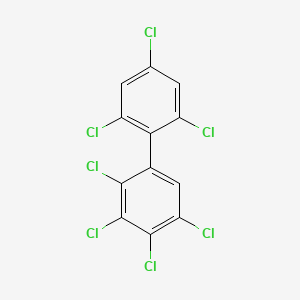

2,2',3,4,4',5,6'-Heptachlorobiphenyl

Übersicht

Beschreibung

2,2',3,4,4',5,6'-Heptachlorobiphenyl is a useful research compound. Its molecular formula is C12H3Cl7 and its molecular weight is 395.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.09e-09 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl is the circadian clock component PER1 . This compound inhibits the basal and circadian expression of PER1 , a core component of the circadian clock that regulates the body’s internal 24-hour rhythm.

Mode of Action

2,2’,3,4,4’,5,6’-Heptachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This repression leads to the inhibition of PER1, thereby affecting the regulation of the circadian clock.

Pharmacokinetics

Like other polychlorinated biphenyls (pcbs), it is known to bepersistent in the environment and bioaccumulative . This suggests that it has a long half-life and can accumulate in tissues over time.

Result of Action

The molecular and cellular effects of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl’s action include the disruption of the circadian rhythm and the activation of xenobiotic metabolizing enzymes . These effects can potentially lead to various health effects, given the crucial role of the circadian rhythm in numerous physiological processes and the role of xenobiotic metabolizing enzymes in detoxification.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl. As a PCB, it is resistant to degradation and can persist in the environment for a long time . Its hydrophobic nature makes it difficult for microorganisms to directly utilize it . The addition of methanol as a co-metabolic carbon source can stimulate its degradation .

Biochemische Analyse

Biochemical Properties

2,2’,3,4,4’,5,6’-Heptachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . These interactions are crucial for the detoxification and metabolism of xenobiotics, highlighting the compound’s role in biochemical processes.

Cellular Effects

2,2’,3,4,4’,5,6’-Heptachlorobiphenyl has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This regulation can lead to disruptions in normal cellular functions and has been linked to various health issues.

Molecular Mechanism

At the molecular level, 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to activate the expression of xenobiotic metabolizing enzyme genes, such as CYP1A1, is a key aspect of its molecular mechanism . This activation leads to the metabolism and detoxification of various xenobiotics, demonstrating the compound’s role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl can persist in the environment and bioaccumulate in living organisms, leading to prolonged exposure and potential health risks .

Dosage Effects in Animal Models

The effects of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl vary with different dosages in animal models. Higher doses of the compound have been associated with toxic and adverse effects, including disruptions in liver function and enzyme activity . These findings highlight the importance of understanding the dosage-dependent effects of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl to assess its safety and potential health risks.

Metabolic Pathways

2,2’,3,4,4’,5,6’-Heptachlorobiphenyl is involved in several metabolic pathways, including dechlorination, hydroxylation, and ring-opening pathways . These pathways are crucial for the compound’s biodegradation and detoxification. The involvement of enzymes such as CYP1A1 in these pathways underscores the compound’s role in metabolic processes and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, leading to its persistence in the body . Understanding these transport and distribution mechanisms is essential for assessing the compound’s bioavailability and potential health effects.

Subcellular Localization

2,2’,3,4,4’,5,6’-Heptachlorobiphenyl’s subcellular localization affects its activity and function. The compound is known to localize in cellular membranes, where it can interact with membrane-bound enzymes and proteins . These interactions can influence the compound’s biochemical properties and its impact on cellular functions. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further affecting its activity.

Biologische Aktivität

2,2',3,4,4',5,6'-Heptachlorobiphenyl (PCB 180) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 individual congeners. PCBs are synthetic organic compounds that were widely used in industrial applications due to their chemical stability and insulating properties. However, their environmental persistence and potential health risks have led to a ban on their production since the late 1970s. This article explores the biological activity of PCB 180, focusing on its toxicity, carcinogenic potential, and endocrine-disrupting effects.

Chemical Structure and Properties

PCB 180 is characterized by its seven chlorine atoms attached to a biphenyl structure. The specific arrangement of these chlorines influences its biological activity. The compound's chemical formula is , and its molecular weight is approximately 360.83 g/mol.

| Property | Value |

|---|---|

| Chemical Formula | C12H3Cl7 |

| Molecular Weight | 360.83 g/mol |

| CAS Number | 60145-23-5 |

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies PCBs as "probably carcinogenic to humans" (Group 2A). Limited evidence suggests that exposure to PCB mixtures may increase the risk of various cancers, particularly liver and lung cancers. Studies involving occupational exposure have reported statistically significant increases in mortality from these malignancies among populations exposed to PCBs .

In particular, a study on patients from the Yusho incident in Japan indicated an association between PCB exposure and liver cancer. Out of ten autopsies conducted on Yusho patients, two cases of adenocarcinoma were found . However, it remains challenging to establish a direct causal relationship due to confounding factors.

Endocrine Disruption

PCBs are known endocrine disruptors that can interfere with hormonal systems. Research utilizing hypothalamic GT1-7 cell lines has shown that exposure to PCB 180 can lead to decreased levels of gonadotropin-releasing hormone (GnRH), affecting reproductive health . The study demonstrated that higher doses resulted in reduced viability and increased apoptotic cell death in these cells.

Aryl Hydrocarbon Receptor (AhR) Activation

PCBs exert their biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This receptor mediates various toxicological responses, including enzyme induction and immunotoxicity. PCB 180 has been shown to induce cytochrome P450 enzymes via AhR activation, leading to increased metabolic activation of other xenobiotics and potential toxic effects .

Genotoxicity

Studies have indicated that PCB 180 can induce DNA strand breaks and unscheduled DNA synthesis in rat hepatocytes in vitro. However, it did not consistently produce chromosomal aberrations or mutagenic effects in bacterial assays . This suggests that while PCB 180 may exhibit some genotoxic properties, its overall mutagenic potential appears limited.

Case Studies

- Yusho Incident : A notable case study involving PCB exposure occurred during the Yusho incident in Japan, where rice oil contaminated with PCBs was consumed by thousands. Subsequent health assessments revealed increased incidences of liver cancer among exposed individuals .

- Immunotoxicity in Animals : A study investigated the immunotoxic effects of PCB 153 (a related congener) on goat kids exposed perinatally. The results indicated significant reductions in lymphocyte proliferation compared to control groups, suggesting similar immunotoxic mechanisms may be at play for PCB 180 .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

CB183 is characterized by its seven chlorine substitutions on the biphenyl structure. The specific arrangement of these chlorines contributes to its unique biological activity and toxicity profiles. The compound's complex structure allows for different chiral forms (atropisomers), which can exhibit distinct biological effects.

Metabolism and Toxicity Studies

Research has highlighted the metabolism of CB183 by cytochrome P450 enzymes (CYPs), particularly CYP2B6 in humans. These enzymes play a critical role in the hydroxylation and dechlorination processes that affect the compound's toxicity.

Key Findings:

- Metabolic Pathways : Studies indicate that CB183 undergoes enantioselective metabolism, where different atropisomers are metabolized at varying rates. For instance, one study found significant differences in how human CYP2B6 metabolizes the two atropisomers of CB183, leading to distinct toxicity patterns .

- Toxicity Mechanisms : CB183 has been shown to interact with ryanodine receptors (RyR), which are crucial for calcium signaling in cells. This interaction can lead to neurodevelopmental toxicity, particularly in sensitive populations such as wildlife and humans exposed during critical developmental periods .

Ecotoxicological Impacts

The persistence of PCBs like CB183 in the environment raises concerns about their bioaccumulation in food chains. Research has demonstrated that these compounds can accumulate in animal tissues, leading to significant health risks.

Case Studies:

- Wildlife Exposure : A study on wildlife indicated that exposure to PCB metabolites, including those derived from CB183, resulted in altered endocrine functions and reproductive issues .

- Human Health Risks : Epidemiological studies have linked PCB exposure to various health issues in humans, including endocrine disruption and increased cancer risk . The presence of hydroxylated metabolites like 4-OH-CB187 has been particularly noted for their persistence and potential toxicity in human serum .

Data Tables

Future Research Directions

Further research is necessary to fully understand the implications of CB183's metabolic pathways and its long-term effects on both human health and ecological systems. Specific areas of focus include:

- Longitudinal Studies : Investigating chronic exposure effects on various populations.

- Mechanistic Studies : Elucidating the specific pathways through which CB183 exerts its toxic effects.

- Environmental Remediation : Developing strategies for detoxifying environments contaminated with PCBs.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-6(14)9(7(15)2-4)5-3-8(16)11(18)12(19)10(5)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRLRYZUMSYVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074191 | |

| Record name | 2,2',3,4,4',5,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60145-23-5 | |

| Record name | 2,2',3,4,4',5,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7SX3MXX98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.